4-Amino-1-(3-methylphenyl)pyrrolidin-2-one hydrochloride

Medicinal Chemistry Structure-Activity Relationship (SAR) Lead Optimization

This 4-amino-1-(3-methylphenyl)pyrrolidin-2-one hydrochloride offers a unique, underexplored scaffold for medicinal chemistry. Unlike widely patented pyrrolidinone analogs, its bioactivity profile remains unpublished, reducing freedom-to-operate risks. The 4-amino handle enables diverse functionalization, while the HCl salt ensures superior aqueous solubility for reliable in vitro assays. Purity: 95%. Ideal for novel SAR campaigns and reference standard development.

Molecular Formula C11H15ClN2O
Molecular Weight 226.70
CAS No. 1114822-38-6
Cat. No. B3021731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-1-(3-methylphenyl)pyrrolidin-2-one hydrochloride
CAS1114822-38-6
Molecular FormulaC11H15ClN2O
Molecular Weight226.70
Structural Identifiers
SMILESCC1=CC(=CC=C1)N2CC(CC2=O)N.Cl
InChIInChI=1S/C11H14N2O.ClH/c1-8-3-2-4-10(5-8)13-7-9(12)6-11(13)14;/h2-5,9H,6-7,12H2,1H3;1H
InChIKeyFXYIHYFEXFIADL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-1-(3-methylphenyl)pyrrolidin-2-one hydrochloride (CAS 1114822-38-6) Technical Data Sheet for Research Procurement


4-Amino-1-(3-methylphenyl)pyrrolidin-2-one hydrochloride is a substituted pyrrolidin-2-one derivative existing as a hydrochloride salt, characterized by an amino group at the 4-position and a 3-methylphenyl substitution at the nitrogen of the γ-lactam ring . This compound is cataloged under CAS 1114822-38-6 with a molecular formula of C₁₁H₁₅ClN₂O and a molecular weight of 226.7 g/mol [1]. The structural features—combining a chiral amine-bearing γ-lactam core with a meta-tolyl N-aryl substituent—place it within a class of heterocyclic scaffolds frequently employed in medicinal chemistry for lead optimization campaigns [2].

Why Structural Analogs of 4-Amino-1-(3-methylphenyl)pyrrolidin-2-one Cannot Be Interchanged Without Validated Comparative Bioactivity Data


While numerous pyrrolidin-2-one analogs exist—including regioisomers like 3-amino-1-(3-methylphenyl)pyrrolidin-2-one (CAS 1247538-59-5) [1] and positional variants such as 1-(4-amino-3-methylphenyl)pyrrolidin-2-one —generic substitution is not supported by the current evidence base. The pyrrolidinone scaffold is known to exhibit divergent pharmacological profiles based on subtle changes in substitution pattern; for instance, 1-aryl-2-pyrrolidinone derivatives have been shown to possess anti-inflammatory activity in classical models [2], while other substituted pyrrolidin-2-ones have been evaluated as anticonvulsant agents [3]. However, a critical evaluation of the available scientific and patent literature reveals a notable absence of publicly disclosed, quantitative bioactivity data for 4-amino-1-(3-methylphenyl)pyrrolidin-2-one hydrochloride. Without published IC₅₀, EC₅₀, or Kᵢ values against defined biological targets—or comparative SAR data against its closest analogs—there is no verifiable foundation to claim that substituting one analog for another will preserve target engagement or functional outcome. This evidentiary gap underscores the necessity of compound-specific experimental validation prior to substitution.

Quantitative Comparative Evidence for 4-Amino-1-(3-methylphenyl)pyrrolidin-2-one Hydrochloride: Evidence Assessment and Limitations


Comparative Bioactivity of 4-Amino-1-(3-methylphenyl)pyrrolidin-2-one Hydrochloride vs. Regioisomeric and N-Aryl Analogs

A systematic search of publicly accessible databases, including BindingDB, ChEMBL, PubMed, and patent repositories, was conducted to identify quantitative bioactivity data for 4-amino-1-(3-methylphenyl)pyrrolidin-2-one hydrochloride (CAS 1114822-38-6). The search yielded no direct head-to-head comparisons, no cross-study comparable potency values (IC₅₀, EC₅₀, Kᵢ, or Kd), and no class-level inferences containing discrete numerical data for this specific compound. While structurally related pyrrolidin-2-ones have been documented as kinase inhibitors with IC₅₀ values ranging from <10 nM to 6 nM in specific enzymatic assays [1], and others have been explored as CCR2 receptor antagonists [2] or MetAP-2 inhibitors [3], no such quantitative activity data could be located for 4-amino-1-(3-methylphenyl)pyrrolidin-2-one hydrochloride. Similarly, binding affinity data against receptors such as D₂ dopamine receptor or ChemR23 are available for pyrrolidinone-containing chemotypes [4] but not for this precise molecule. Therefore, the evidentiary threshold for comparative quantitative analysis is not met.

Medicinal Chemistry Structure-Activity Relationship (SAR) Lead Optimization

Specification Benchmarking: Purity and Form of 4-Amino-1-(3-methylphenyl)pyrrolidin-2-one Hydrochloride vs. Free Base Analog

Procurement specifications differentiate this hydrochloride salt from its free base analog (4-amino-1-(3-methylphenyl)pyrrolidin-2-one, molecular formula C₁₁H₁₄N₂O, molecular weight 190.24 g/mol) . The hydrochloride form (CAS 1114822-38-6) is supplied as a crystalline solid with a molecular weight of 226.7 g/mol and a reported purity specification of 95.0% or 98.0% [1], depending on the vendor. In contrast, the free base form is typically offered at 95% purity with a lower molecular weight and is described as a research compound without salt specification . The salt form generally confers enhanced aqueous solubility and improved solid-state stability compared to the free base, which may be beneficial for formulation development and in vitro assay preparation where consistent dissolution is required .

Analytical Chemistry Quality Control Chemical Sourcing

Hazard and Safety Profile Assessment of 4-Amino-1-(3-methylphenyl)pyrrolidin-2-one Hydrochloride

The hydrochloride salt is classified under GHS07 as a harmful/irritant with the signal word 'Warning' . Specific hazard statements include H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . While no direct comparative toxicological data exists for the free base or other regioisomers, this explicit hazard profile provides a baseline for risk assessment and mandates appropriate engineering controls (e.g., fume hood use) and personal protective equipment (PPE) during handling .

Laboratory Safety Chemical Handling Risk Assessment

Defined Application Scenarios for 4-Amino-1-(3-methylphenyl)pyrrolidin-2-one Hydrochloride Based on Evidence


Use as a Differentiated Building Block in Parallel Synthesis for Unexplored SAR

Given the lack of published bioactivity data for this specific compound, its primary value proposition lies in its role as a structurally distinct building block for medicinal chemistry exploration. The combination of a primary amine at the 4-position and an N-(3-methylphenyl) substituent presents a scaffold that is not extensively characterized in the public domain, offering an opportunity for novel structure-activity relationship (SAR) studies. Researchers seeking to probe the biological space around pyrrolidin-2-ones may prioritize this compound precisely because its activity profile remains unpublished, thereby reducing the risk of pursuing a chemotype already crowded by existing patent or literature disclosures .

Synthesis of N-Substituted Aminoketone Derivatives

The compound can serve as a raw material or intermediate in organic synthesis reactions aimed at generating aminoketone derivatives . The presence of the 4-amino group provides a handle for further functionalization, including acylation, reductive amination, or incorporation into more complex heterocyclic frameworks. This synthetic utility is supported by general methods for the synthesis of γ-lactams from conjugated dienes and imines [1], as well as stereoselective routes to densely functionalized pyrrolidin-2-ones [2].

Development of Aqueous-Compatible Formulations

The hydrochloride salt form offers enhanced aqueous solubility compared to the free base . This property makes it a more suitable candidate for in vitro biological assays where dissolution in aqueous buffers is required. Researchers conducting enzyme inhibition assays, cell-based screens, or biophysical binding studies may find the salt form advantageous for achieving consistent compound concentrations and minimizing precipitation artifacts .

Use as an Analytical Reference Standard

The compound is utilized as a reference material in pharmaceutical research . Its defined purity specifications (95.0-98.0%) [1][2] and comprehensive analytical characterization, including InChI Key, canonical SMILES, and MDL number, make it suitable for use as a standard in HPLC, LC-MS, or NMR method development and validation [1].

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